Enhanced Lipophilicity: LogP Comparison of 1,4-Bis(butyryloxy)-2-butene vs. Diacetate Analog
The target compound exhibits substantially higher lipophilicity compared to the closest structural analog, 2-butene-1,4-diol diacetate. This difference directly influences membrane permeability, organic phase partitioning, and suitability for hydrophobic formulation environments .
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 3.10 |
| Comparator Or Baseline | 1,4-Diacetoxy-2-butene (CAS 18621-75-5), LogP: 0.3 |
| Quantified Difference | ΔLogP ≈ 2.8 (approximately 630× higher octanol-water partition) |
| Conditions | Calculated/predicted values; ChemSpider ACD/Labs Percepta Platform v14.00 for target ; MolAid database for comparator [1] |
Why This Matters
The 630× higher theoretical partition coefficient provides a quantitative basis for selecting the dibutyrate ester over the diacetate analog in applications requiring hydrophobic matrix compatibility or enhanced membrane transit.
- [1] MolAid. 1,4-二乙酰氧基-2-丁烯. CAS 18621-75-5. View Source
